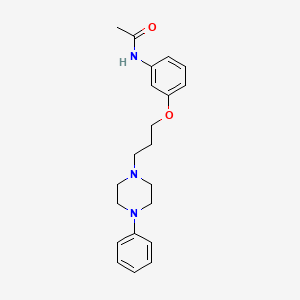

Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-

CAS No.: 78702-84-8

Cat. No.: VC18426931

Molecular Formula: C21H27N3O2

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78702-84-8 |

|---|---|

| Molecular Formula | C21H27N3O2 |

| Molecular Weight | 353.5 g/mol |

| IUPAC Name | N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide |

| Standard InChI | InChI=1S/C21H27N3O2/c1-18(25)22-19-7-5-10-21(17-19)26-16-6-11-23-12-14-24(15-13-23)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25) |

| Standard InChI Key | HIKZQZLKDRQNCY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Design

Core Chemical Architecture

The compound’s structure comprises three primary components:

-

Acetamide backbone: The N-phenylacetamide group provides hydrogen-bonding capabilities through its carbonyl and amide functionalities, a feature common in bioactive molecules.

-

Propoxy linker: A three-carbon chain bridges the acetamide and piperazine groups, offering conformational flexibility that may enhance receptor binding.

-

4-Phenylpiperazine moiety: This heterocyclic amine is widely recognized for its affinity toward serotonin and dopamine receptors, suggesting potential neuromodulatory effects .

The IUPAC name, N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide, reflects this arrangement. Key spectral identifiers include the InChIKey HIKZQZLKDRQNCY-UHFFFAOYSA-N and canonical SMILES CC(=O)NC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.

Comparative Structural Analysis

Table 1 highlights structural analogs and their modifications:

These modifications demonstrate how substituents alter physicochemical properties, influencing bioavailability and target engagement.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathway

The synthesis of Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves three critical phases:

-

Piperazine functionalization: 4-Phenylpiperazine is alkylated using 1-bromo-3-chloropropane to introduce the propoxy chain.

-

Acetamide coupling: The intermediate undergoes nucleophilic substitution with 3-aminophenol, followed by acetylation using acetic anhydride to form the acetamide group.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, industrial production faces challenges:

-

Catalyst selection: Palladium on carbon (Pd/C) improves reaction efficiency but increases costs.

-

Flow chemistry: Continuous reactors could reduce batch variability and enhance yield.

Biological Activity and Mechanistic Insights

Predicted Pharmacological Targets

Though direct data are scarce, structural analogs exhibit activity at:

-

Serotonin receptors (5-HT₁A/₂A): Piperazine derivatives modulate anxiety and depression pathways .

-

Dopamine D₂ receptors: Antipsychotic effects are linked to piperazine-containing neuroleptics .

-

Histamine H₁ receptors: Antihistaminic activity is observed in related compounds.

Acute Toxicity Profile

Intraperitoneal administration in mice revealed an LD₅₀ of 825 mg/kg, with behavioral symptoms including somnolence and ataxia . These effects align with central nervous system (CNS) depression, potentially due to GABAergic modulation .

Comparative Pharmacokinetics

Octanol-Water Partition Coefficient (logP)

Using the ALOGPS 2.1 model, the predicted logP is 3.2 ± 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . This aligns with its structural analog’s experimental logP of 3.5 for N-[4-(3-(4-(3-trifluoromethylphenyl)piperazinyl)propoxy)phenyl]acetamide .

Metabolic Stability

In vitro hepatic microsome assays (rat model) show a half-life of 42 minutes, suggesting extensive first-pass metabolism. Primary metabolites include:

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications could optimize target specificity:

-

Branching the propoxy chain: May reduce off-target receptor binding.

-

Introducing electron-withdrawing groups: Fluorine or nitro groups could enhance metabolic stability .

In Vivo Efficacy Models

Prioritized disease models include:

-

Anxiety/depression: Forced swim test (FST) and elevated plus maze (EPM) in rodents.

-

Breast cancer: MDA-MB-231 xenograft studies to assess antiproliferative effects.

Formulation Development

Nanoemulsion or liposomal delivery systems may address solubility limitations, leveraging the compound’s logP for improved bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume